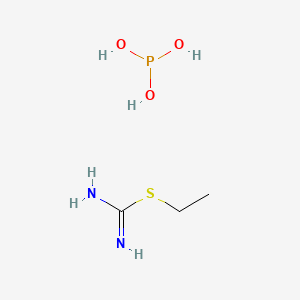
Ethyl carbamimidothioate;phosphorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl carbamimidothioate;phosphorous acid is a compound that combines the properties of both ethyl carbamimidothioate and phosphorous acid. Ethyl carbamimidothioate is known for its applications in organic synthesis, particularly in the formation of various derivatives. Phosphorous acid, on the other hand, is widely used in agriculture and industry due to its fungicidal properties and its role as a reducing agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl carbamimidothioate can be synthesized through a mild one-pot synthesis using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and triethylamine as the base at room temperature . This method is efficient and does not require a catalyst, making it environmentally friendly.
Phosphorous acid can be prepared by the hydrolysis of phosphorus trichloride with water or steam. The reaction is exothermic and produces hydrochloric acid as a by-product:
PCl3+3H2O→H3PO3+3HCl
Industrial Production Methods
Industrial production of ethyl carbamimidothioate typically involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. Phosphorous acid is produced industrially by the hydrolysis of phosphorus trichloride, often in large, continuous reactors to manage the exothermic nature of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl carbamimidothioate undergoes various chemical reactions, including:
Substitution Reactions: It can react with aryl diazonium salts to form S-aryl carbamimidothioates.
Oxidation and Reduction: It can be oxidized or reduced depending on the reagents and conditions used.
Phosphorous acid is known for its reducing properties and can participate in:
Oxidation-Reduction Reactions: It acts as a reducing agent in various chemical processes.
Hydrolysis: It can hydrolyze to form phosphoric acid.
Common Reagents and Conditions
Aryl Diazonium Salts: Used in the synthesis of S-aryl carbamimidothioates.
Triethylamine: Acts as a base in the synthesis of ethyl carbamimidothioate.
Water or Steam: Used in the hydrolysis of phosphorus trichloride to produce phosphorous acid.
Major Products Formed
S-Aryl Carbamimidothioates: Formed from the reaction of ethyl carbamimidothioate with aryl diazonium salts.
Phosphoric Acid: Formed from the oxidation of phosphorous acid.
Wissenschaftliche Forschungsanwendungen
Ethyl carbamimidothioate and phosphorous acid have diverse applications in scientific research:
Chemistry: Ethyl carbamimidothioate is used in the synthesis of various organic compounds, while phosphorous acid is used as a reducing agent.
Biology: Phosphorous acid is studied for its role in plant metabolism and its fungicidal properties.
Medicine: Derivatives of ethyl carbamimidothioate are explored for their potential therapeutic properties.
Industry: Phosphorous acid is used in the production of phosphonates, which are important in water treatment and detergents.
Wirkmechanismus
Ethyl Carbamimidothioate
Ethyl carbamimidothioate exerts its effects through its ability to form stable derivatives with various organic compounds. Its mechanism involves nucleophilic substitution reactions where the thiourea moiety reacts with electrophiles.
Phosphorous Acid
Phosphorous acid acts as a reducing agent by donating electrons in redox reactions. It can reduce metal ions and other oxidizing agents. In biological systems, it interferes with fungal metabolism by reducing the total pool of adenylate, thereby inhibiting fungal growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: Similar to ethyl carbamimidothioate but lacks the ethyl group.
Phosphoric Acid: An oxidized form of phosphorous acid with different chemical properties.
Carbamimidothioate Derivatives: Various derivatives with different substituents on the thiourea moiety.
Uniqueness
Ethyl carbamimidothioate is unique due to its specific reactivity with aryl diazonium salts, leading to the formation of S-aryl carbamimidothioates. Phosphorous acid is unique in its dual role as a reducing agent and a fungicide, making it valuable in both chemical and agricultural applications.
Eigenschaften
CAS-Nummer |
918415-61-9 |
|---|---|
Molekularformel |
C3H11N2O3PS |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
ethyl carbamimidothioate;phosphorous acid |
InChI |
InChI=1S/C3H8N2S.H3O3P/c1-2-6-3(4)5;1-4(2)3/h2H2,1H3,(H3,4,5);1-3H |
InChI-Schlüssel |
NAFLQCXXMDBSMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=N)N.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


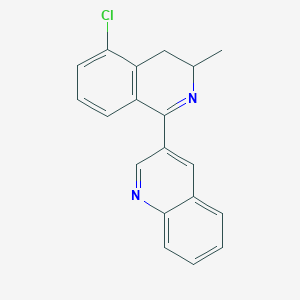
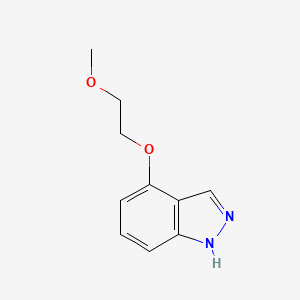
![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)

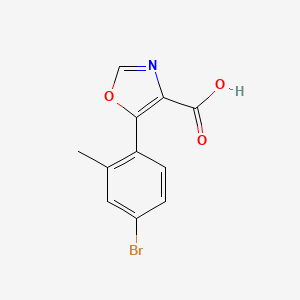


![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea](/img/structure/B12615232.png)
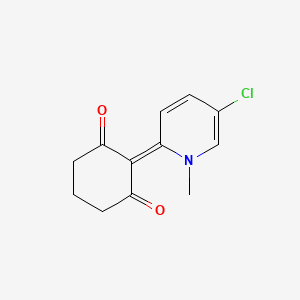
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
![1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one](/img/structure/B12615271.png)
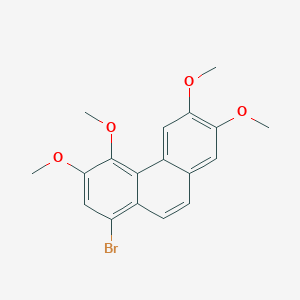
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)
